molecular formula C13H26N2 B15092545 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine

Cat. No.: B15092545
M. Wt: 210.36 g/mol
InChI Key: HIPNBTVKGADOLK-UHFFFAOYSA-N
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Description

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is an organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including organic synthesis and catalysis. Its structure consists of a bicyclo[2.2.2]octane framework with a diethylamino group attached to a methylene bridge, making it a versatile molecule in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine typically involves the Diels-Alder reaction, followed by functional group modifications. One common method includes the reaction of benzylidene acetone with thiocyanates derived from secondary amines to form 4-aminobicyclo[2.2.2]octan-2-ones . This intermediate can then be further modified to introduce the diethylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The use of metal-free conditions and organic bases can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine involves its ability to act as a nucleophile or base in organic reactions. It can facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various catalytic pathways. The bicyclic structure provides rigidity and stability, enhancing its reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is unique due to its diethylamino group, which imparts distinct reactivity and functionalization potential compared to other bicyclic compounds. This makes it a valuable tool in synthetic organic chemistry and catalysis.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

4-(diethylaminomethyl)bicyclo[2.2.2]octan-1-amine

InChI

InChI=1S/C13H26N2/c1-3-15(4-2)11-12-5-8-13(14,9-6-12)10-7-12/h3-11,14H2,1-2H3

InChI Key

HIPNBTVKGADOLK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC12CCC(CC1)(CC2)N

Origin of Product

United States

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